1-[(4-chlorophenyl)sulfonyl]-N-(3-fluoro-2-methylphenyl)prolinamide
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Overview
Description
1-[(4-chlorophenyl)sulfonyl]-N-(3-fluoro-2-methylphenyl)prolinamide is a complex organic compound that features a sulfonyl group attached to a chlorophenyl ring and a prolinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)sulfonyl]-N-(3-fluoro-2-methylphenyl)prolinamide typically involves multiple steps. One common approach is to start with the chlorination of a phenyl ring, followed by sulfonylation to introduce the sulfonyl group. The prolinamide moiety is then attached through an amide bond formation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)sulfonyl]-N-(3-fluoro-2-methylphenyl)prolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
1-[(4-chlorophenyl)sulfonyl]-N-(3-fluoro-2-methylphenyl)prolinamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a starting point for drug discovery.
Medicine: Its structural features suggest it could be explored for therapeutic applications, such as enzyme inhibition or receptor modulation.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-[(4-chlorophenyl)sulfonyl]-N-(3-fluoro-2-methylphenyl)prolinamide exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the chlorophenyl and sulfonyl groups but has a different core structure.
N-(3-pyridinylmethyl)prolinamide: This compound has a similar prolinamide moiety but differs in the substituents on the aromatic ring.
Uniqueness
1-[(4-chlorophenyl)sulfonyl]-N-(3-fluoro-2-methylphenyl)prolinamide is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C18H18ClFN2O3S |
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Molecular Weight |
396.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(3-fluoro-2-methylphenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H18ClFN2O3S/c1-12-15(20)4-2-5-16(12)21-18(23)17-6-3-11-22(17)26(24,25)14-9-7-13(19)8-10-14/h2,4-5,7-10,17H,3,6,11H2,1H3,(H,21,23) |
InChI Key |
KVKIGRXFPFXBRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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